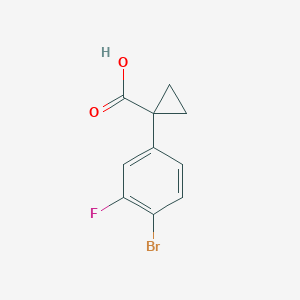

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

Description

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 749269-74-7) is a cyclopropane derivative featuring a bromine atom at the para position and a fluorine atom at the meta position on the aromatic ring. Its molecular formula is C₁₀H₈BrFO₂, with a molecular weight of 259.07 g/mol . The compound is commercially available as a solid (≥96% purity) and is utilized as a building block in pharmaceutical and agrochemical research . Its structural uniqueness lies in the combination of halogen substituents (Br and F), which influence electronic properties, acidity, and reactivity, making it valuable for drug design and synthesis optimization.

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVFGGQPVGDERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470055 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749269-74-7 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMO-3-FLUOROPHENYL)CYCLOPROPANE-1-CARBOXYLIC | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, with the CAS number 749269-74-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects based on diverse research findings.

- Molecular Formula: C10H8BrFO2

- Molecular Weight: 259.1 g/mol

- PubChem CID: 11651804

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of cyclopropane carboxylic acids have shown promising results in inhibiting cancer cell proliferation.

In a comparative study, a cyclopropane derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that structural modifications in cyclopropane derivatives can enhance their interaction with biological targets.

Enzyme Inhibition

Cyclopropane carboxylic acids have also been investigated for their role as inhibitors of ethylene biosynthesis in plants. Specifically, derivatives like trans-2-phenylcyclopropane-1-carboxylic acid have been shown to inhibit the activity of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial for ethylene production in plants . This inhibition can lead to delayed ripening and improved quality in agricultural products.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various cyclopropane derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 45 | Induces apoptosis |

| Compound B | MCF-7 | 168.78 | Cell cycle arrest at G1 phase |

| This compound | TBD | TBD | TBD |

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to various protein targets. Preliminary results indicate strong interactions with key amino acid residues, which may explain its biological activity .

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative containing a carboxylic acid, making it useful in organic synthesis. It is similar in structure to 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid, which is one of numerous organic compounds used in life science products and can be produced to customer specifications .

Potential Applications

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the provided search results, the information suggests potential applications based on its structural features and similar compounds:

- Organic Synthesis: The presence of a carboxylic acid group on a cyclopropane derivative makes it a valuable building block in organic synthesis. It can be used to create more complex molecules with potential biological activities.

- Pharmaceutical Research: The bromo and fluoro substituents on the phenyl group contribute to the compound's chemical reactivity and potential biological activity, making it an interesting subject for research in pharmacology.

- Antiviral Properties: Cycloalkyl-substituted pyrazolopyrimidines, which share structural similarities, have demonstrated antiviral properties against ortho- and paramyxoviruses, particularly human and bovine respiratory syncytial virus (RSV) . This suggests that this compound and its derivatives could be explored for antiviral activities .

- Inhibition Activities: Research indicates that benzil analogues can act as potent inhibitors of certain enzymes . Similarly, this compound might be investigated for its inhibitory effects on specific enzymes relevant to various diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid with structurally analogous cyclopropane derivatives:

Key Observations :

- Substituent Effects: Halogen positioning significantly impacts properties.

- Acidity : The pKa of the 4-chloro-2-fluoro analog (3.81) suggests moderate acidity, likely due to electron-withdrawing groups stabilizing the deprotonated form. The target compound’s acidity is expected to be comparable, though the combined Br/F substitution may lower pKa further .

- Density : The 4-bromo analog (1.671 g/cm³) has higher density than the 4-chloro-2-fluoro derivative (1.487 g/cm³), reflecting differences in halogen atomic weights .

Research Findings and Trends

- Electronic Tuning : The combination of Br and F substituents enhances electrophilic aromatic substitution reactivity, making the compound a versatile intermediate for further functionalization .

- Solubility Challenges : Halogenated cyclopropanes often exhibit low aqueous solubility, necessitating formulation optimization in drug development .

- Catalytic Applications : Derivatives like MK0952 are refined using software such as SHELXL, underscoring the importance of crystallography in structural validation .

Preparation Methods

Cyclopropanation via Diazo Compounds and Transition Metal Catalysts

A common approach to synthesize cyclopropane carboxylic acids involves the reaction of diazo compounds with alkenes in the presence of transition metal catalysts such as rhodium or copper complexes. For this compound, the typical route is:

- Starting from 4-bromo-3-fluorostyrene or a related vinyl aromatic compound.

- Generation of a diazo compound bearing a carboxylate group (e.g., ethyl diazoacetate).

- Catalytic cyclopropanation to form the cyclopropane ring with the carboxylate substituent.

- Hydrolysis of the ester to yield the free carboxylic acid.

This method allows for good control over stereochemistry and functional group compatibility. Solvents such as dichloromethane or toluene are commonly used, with reaction temperatures ranging from ambient to reflux conditions depending on catalyst and substrate reactivity.

Favorskii Rearrangement-Based Methods

The Favorskii rearrangement is a classical method to prepare cyclopropane carboxylic acids from α-haloketones under basic aqueous conditions. For halogenated phenyl derivatives:

- Preparation of 1-(4-bromo-3-fluorophenyl)-2-halo ketone intermediates.

- Treatment with aqueous base (e.g., sodium hydroxide) to induce ring contraction and formation of the cyclopropane carboxylic acid.

- Acidification to isolate the free acid.

This method is advantageous for its straightforward conditions and use of readily available starting materials. It has been applied in related systems such as 1-fluorocyclopropane-1-carboxylic acid derivatives.

Oxidation of Cyclopropyl Ketones

Another approach involves oxidation of cyclopropyl ketones to the corresponding carboxylic acids:

- Synthesis of 1-(4-bromo-3-fluorophenyl)cyclopropyl ketone via Friedel-Crafts acylation or organometallic addition.

- Oxidation of the ketone to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Purification to obtain the target acid.

This method requires careful control to avoid overoxidation or ring opening but can provide high purity products.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Diazo compound cyclopropanation | Diazoacetate, Rh or Cu catalyst, DCM/toluene, RT to reflux | High stereoselectivity, mild conditions | Requires diazo precursors, catalyst cost |

| Favorskii rearrangement | α-Haloketone, aqueous base (NaOH), acid workup | Simple, scalable, uses accessible reagents | Possible side reactions, base sensitivity |

| Oxidation of cyclopropyl ketones | Cyclopropyl ketone, KMnO4 or CrO3, controlled temp | Direct oxidation, well-known reagents | Overoxidation risk, harsh conditions |

Purification and Characterization

After synthesis, purification typically involves:

- Extraction with organic solvents sparingly soluble in water.

- Acidification and re-extraction to isolate the acid form.

- Drying and concentration under reduced pressure.

- Further purification by recrystallization or chromatography if needed.

Characterization is performed by NMR (1H, 19F), mass spectrometry, and melting point analysis to confirm structure and purity.

Research Findings and Industrial Relevance

- The compound is used as a building block in pharmaceutical and agrochemical synthesis due to its halogenated aromatic and cyclopropane moieties.

- Industrial processes focus on improving yield and purity while minimizing hazardous reagents and waste.

- Continuous flow reactors and greener solvents are being explored to enhance scalability and environmental compliance.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Reaction Type | Yield & Purity Notes |

|---|---|---|---|---|

| Cyclopropanation with diazo | 4-Bromo-3-fluorostyrene + diazoacetate | Rh or Cu catalyst, DCM/toluene | Carbene transfer | High stereoselectivity, ~90% yield reported in analogs |

| Favorskii rearrangement | α-Halo ketone derivative | NaOH (aqueous), acidification | Ring contraction | Moderate to high yield, scalable |

| Oxidation of cyclopropyl ketone | Cyclopropyl ketone derivative | KMnO4 or CrO3 | Oxidation | Requires careful control, high purity achievable |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Cyclopropane ring formation typically employs [2+1] cycloaddition or Hofmann rearrangement strategies. For example, cyclopropanation via lithium hydroxide-mediated hydrolysis in methanol/water mixtures (0°C to rt, 20 h) followed by silica gel chromatography achieves >90% purity . Optimization involves adjusting stoichiometry (e.g., 3:1 molar ratio of base to substrate) and solvent polarity to enhance yield. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- NMR : ^1H and ^13C NMR identify cyclopropane ring protons (δ 1.2–2.3 ppm) and carboxylic acid protons (δ 12.6 ppm). ^19F NMR distinguishes fluorine substituents (δ −84 to −91 ppm) .

- HRMS : Validates molecular weight (e.g., [M+Na]+ = 456.0502) and isotopic patterns .

- HPLC : Quantifies purity (>95%) using C18 columns with UV detection (λ = 254 nm) . Discrepancies are resolved by repeating analyses under controlled humidity/temperature or using deuterated solvents to suppress exchange broadening .

Q. How is the solubility profile of this compound determined, and what strategies improve its dissolution in aqueous systems?

- Methodology : Solubility is measured via shake-flask method in buffers (pH 1–10). Low aqueous solubility (<1 mg/mL) is mitigated using co-solvents (e.g., DMSO:water 1:1 v/v) or pH adjustment (e.g., sodium bicarbonate to deprotonate the carboxylic acid) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of cyclopropane ring formation in this compound?

- Methodology : Isotopic labeling (e.g., ^13C at the cyclopropane carbon) combined with kinetic studies reveals ring closure follows a non-concerted, stepwise mechanism. Computational DFT simulations (B3LYP/6-31G*) predict transition state energies and dihedral angles, validated by X-ray crystallography of intermediates .

Q. How can contradictory data in synthetic yields (>90% vs. 70%) be systematically addressed?

- Methodology :

- Parameter screening : Design-of-experiment (DoE) models evaluate temperature, catalyst loading, and solvent effects. For example, elevated temperatures (>40°C) may degrade intermediates, reducing yield .

- Analytical validation : LC-MS identifies side products (e.g., hydrolyzed byproducts) to refine quenching protocols (e.g., rapid acidification to pH 1 post-reaction) .

Q. What role does this compound play in drug discovery, particularly in enzyme inhibition studies?

- Methodology : The cyclopropane scaffold is used to design transition-state analogs. For instance, replacing the carboxylic acid with an amide group generates inhibitors for metalloenzymes (e.g., histone deacetylases). IC50 values are determined via fluorescence-based assays, with Ki calculations using Cheng-Prusoff equations .

Q. How do environmental factors (e.g., light, humidity) impact the compound’s stability during long-term storage?

- Methodology : Accelerated stability studies (40°C/75% RH, 6 months) monitored by HPLC show degradation <5% under argon in amber vials at −20°C. Degradation products (e.g., decarboxylated derivatives) are characterized via HRMS fragmentation patterns .

Q. What computational tools predict the compound’s reactivity in radical-mediated reactions?

- Methodology : Molecular dynamics (MD) simulations (AMBER force field) model hydrogen abstraction kinetics at the cyclopropane ring. Electron localization function (ELF) maps identify radical stabilization sites, guiding functionalization (e.g., bromination at the para position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.